molecular formula C10H9NO4 B5699280 2-nitrophenyl cyclopropanecarboxylate

2-nitrophenyl cyclopropanecarboxylate

Cat. No. B5699280
M. Wt: 207.18 g/mol
InChI Key: ZXIHAAFGBAPOSZ-UHFFFAOYSA-N
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Description

2-nitrophenyl cyclopropanecarboxylate (NPC) is a synthetic compound that has gained significant attention in the field of chemical biology and medicinal chemistry. NPC is a cyclopropane-containing molecule that is widely used as a chemical probe to study the biological functions of various proteins and enzymes.

Scientific Research Applications

Structural and Conformational Studies

  • Structural Analysis : The structure and conformation of compounds similar to 2-nitrophenyl cyclopropanecarboxylate have been studied through X-ray methods, revealing detailed insights into molecular configurations and interactions (Korp, Bernal, & Fuchs, 1983).

Synthetic Applications

  • Synthetic Precursors : Cyclopropanes like 2-nitrophenyl cyclopropanecarboxylate have been used as precursors in the synthesis of various compounds, such as 4-nitro- and 4-cyano-dihydropyrroles and pyrroles (Wurz & Charette, 2005).
  • Oxazole Synthesis : They are also involved in the synthesis of oxazoles, serving as key intermediates in the generation of these heterocycles (Selvi & Srinivasan, 2014).

Cyclopropane Derivatives

  • Derivative Synthesis : Research includes the synthesis of various cyclopropane derivatives, demonstrating the versatility of these compounds in organic chemistry (Yong et al., 2007).

Biochemical and Chemical Reactions

  • Caged Compounds : Cyclopropane derivatives have been utilized in the study of biochemical processes, such as in the development of caged-Ca²⁺ compounds for biological research (Faas et al., 2005).
  • Anesthetic Gases : They have been identified as targets for anesthetic gases like xenon and nitrous oxide, providing insights into the molecular basis of anesthesia (Gruss et al., 2004).

Environmental Applications

  • Esterase Assays : Cyclopropane carboxylates have been proposed as substrates for detecting pyrethroid esterases, important in environmental studies on pesticide resistance (Wallace et al., 1988).

Pharmaceutical Synthesis

  • Pharmaceutical Intermediates : These compounds have been used in the synthesis of pharmaceuticals, such as atomoxetine, a norepinephrine reuptake inhibitor (Lifchits et al., 2008).

properties

IUPAC Name

(2-nitrophenyl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-10(7-5-6-7)15-9-4-2-1-3-8(9)11(13)14/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIHAAFGBAPOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitrophenyl) cyclopropanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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